1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a cyclopentyl group, a nitrophenyl group, and a dihydroimidazole moiety
Properties
IUPAC Name |
cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(13-3-1-2-4-13)18-10-9-17-16(18)23-11-12-5-7-14(8-6-12)19(21)22/h5-8,13H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOBEJTDLJYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through an alkylation reaction using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: Similar structure but with a methyl group instead of a nitro group.
Cyclopentyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal and ammonia followed by cyclization.
- Introduction of the Sulfanyl Group : This is done via nucleophilic substitution using a thiol reagent.
- Attachment of the Nitrophenyl Group : Accomplished through coupling reactions like Suzuki–Miyaura coupling.
- Cyclopentyl Group Addition : Introduced through an alkylation reaction using cyclopentyl halides.
The compound's IUPAC name is cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, with a molecular formula of .
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds exhibit a wide range of biological activities, including significant antimicrobial properties. The compound has shown promising results against various bacterial strains.
Case Study: Antibacterial Activity Evaluation
In a study evaluating the antibacterial activity of synthesized imidazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated notable zones of inhibition compared to standard antibiotics.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Test Compound | 20 (E. coli) |
| Standard (Ciprofloxacin) | 28 (E. coli) |
| Test Compound | 22 (S. aureus) |
| Standard (Amikacin) | 30 (S. aureus) |
This data suggests that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory and Antitumor Activities
Beyond its antibacterial effects, imidazole derivatives are recognized for their anti-inflammatory and antitumor activities. The mechanism involves modulation of inflammatory pathways and inhibition of tumor cell proliferation.
Mechanism of Action
The nitrophenyl group in the compound can participate in electron transfer reactions, which may enhance its interaction with biological targets such as enzymes and metal ions. This interaction can modulate various biological pathways, leading to therapeutic effects .
Therapeutic Applications
The compound's potential extends to various therapeutic areas:
Q & A
Q. What synthetic routes are recommended for preparing 1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step imidazole functionalization. A common approach involves cyclocondensation of thiourea derivatives with cyclopentanecarbonyl chloride, followed by sulfanyl group introduction using (4-nitrophenyl)methyl thiol. Evidence from analogous imidazole syntheses (e.g., 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole) suggests using acetic acid as a catalyst under reflux conditions (70–90°C) for 6–12 hours . Optimization can employ Design of Experiments (DoE) principles, such as factorial design, to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Statistical methods minimize experimental runs while identifying critical factors affecting yield and purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the imidazole ring substitution pattern and cyclopentanecarbonyl/arylthioether groups. For example, the 4-nitrophenyl group shows aromatic protons as doublets (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the sulfanyl and nitro groups.
- Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1700 cm) and NO asymmetric stretching (~1520 cm) .
Advanced Research Questions
Q. How can computational methods improve understanding of reaction mechanisms in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can map reaction pathways and transition states. For instance, reaction path search methods (e.g., the Anh-Eisenstein model) identify intermediates in cyclocondensation steps, while solvent effects are modeled using polarizable continuum models (PCM). Computational screening of substituent effects (e.g., nitro vs. methoxy groups) can predict regioselectivity and activation energies, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR Techniques (e.g., COSY, NOESY) to confirm spin-spin coupling and spatial proximity of protons.
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly for verifying sulfanyl group orientation .
- Chromatographic Purity Checks : HPLC or GC-MS to rule out byproducts interfering with spectral interpretations .
Q. How do steric and electronic effects of the 4-nitrophenyl and cyclopentanecarbonyl groups influence the compound’s reactivity?
- Methodological Answer :
- Steric Effects : The bulky cyclopentanecarbonyl group may hinder nucleophilic attacks at the imidazole C2 position, favoring reactions at less sterically crowded sites.
- Electronic Effects : The electron-withdrawing nitro group deactivates the arylthioether moiety, reducing susceptibility to oxidation. Reactivity can be quantified via Hammett substituent constants (σ for nitro: +0.71) and correlated with experimental kinetic data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous imidazole derivatives?
- Methodological Answer : Discrepancies may stem from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. A systematic approach includes:
- Reproducibility Trials : Replicating published protocols with controlled humidity/temperature.
- Byproduct Analysis : LC-MS to identify unaccounted side products.
Experimental Design Tables
Q. Table 1. Key Variables for Synthetic Optimization
| Variable | Range Tested | Impact on Yield (%) | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | ±15% (max at 85°C) | |
| Solvent Polarity | Toluene vs. DMF | DMF ↑ yield by 20% | |
| Catalyst Loading | 5–15 mol% AcOH | Optimal at 10 mol% |
Q. Table 2. Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT Calculation | X-ray Data | Deviation |
|---|---|---|---|
| C–S (sulfanyl) | 1.81 | 1.79 | 0.02 |
| N–O (nitro) | 1.21 | 1.23 | 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
